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Compound of Interest

Compound Name: 2-Bromo-5-chloroterephthalic acid

Cat. No.: B1267085

An In-Depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties,
and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-bromo-5-chloroterephthalic
acid, a key chemical intermediate. Tailored for researchers, medicinal chemists, and materials
scientists, this document delves into the compound's nomenclature, physicochemical
properties, plausible synthetic routes, and established applications, with a focus on the
scientific rationale behind its use.

Core Compound Identification

The subject of this guide is a polysubstituted benzene dicarboxylic acid. Its nomenclature can
be approached in two ways: by treating benzene-1,4-dicarboxylic acid as the parent
(systematic IUPAC name) or by using its common name, terephthalic acid. Both naming
conventions are widely accepted in the scientific community.

o Systematic IUPAC Name: 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid[1]
o Common Name: 2-bromo-5-chloroterephthalic acid[2]

For clarity and precision, this guide will utilize both names where appropriate. The core
identifiers and properties are summarized in the tables below.

Table 1: Compound Identifiers
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Identifier Value Source
CAS Number 500550-60-7 [2]
Molecular Formula CsH4BrClOa4 [2]
Molecular Weight 279.47 g/mol [2]
_ C1=C(C(=CC(=C1CIl)C(=0)0)
Canonical SMILES [2]
Br)C(=0)O

BMIBLGHQDGAWJD-
InChl Key [2]
UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property Value Source
Appearance White solid crystal [3]
Melting Point 250-253 °C [3]
. i 424.2 °C at 760 mmHg
Boiling Point ) [3]
(Predicted)
Density 1.959 g/cm3 (Predicted) [3]

B Soluble in water, ethanol, and
Solubility _ _ [3]
dimethylformamide (DMF).

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 4 [2]

Synthesis Strategy: A Perspective on
Regiochemistry

The direct halogenation of terephthalic acid presents a significant regiochemical challenge. The
two carboxylic acid groups are strongly deactivating and meta-directing via resonance.
Therefore, achieving the specific 2,5-substitution pattern through sequential electrophilic
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aromatic substitution (bromination followed by chlorination) is inherently difficult and likely to
result in a mixture of isomers with low yields of the desired product.

A more robust and controllable synthetic strategy, as proposed here, involves building the
substitution pattern around a more accommodating starting material. The Sandmeyer reaction,
which transforms an amino group into a variety of functional groups (including halogens) via a
diazonium salt intermediate, offers superior regiochemical control.

Proposed Synthetic Workflow

A plausible multi-step synthesis starting from the commercially available 2-amino-5-
chlorotoluene is outlined below. This approach strategically installs the substituents in a
controlled manner.

KMnO4, heat

2-Amino-5-chlorotoluene 2-Amino-5-chlorobenzoic acid Diazonium Salt Intermediate (Z»Bromo-s-chlorohenzolc aCIED (Z-Ammo-s-chlorobenzolc acld)

Multi-step process
(e.g., formylation then oxidation)

A4 v A4
Diazonium Salt Intermediate 2-Bromo-5-chlorobenzoic acid 2-Bromo-5-chloroterephthalic acid

NaNO2, HBr, 0-5 °C [CuBr

Click to download full resolution via product page
Caption: Proposed multi-step synthesis of 2-bromo-5-chloroterephthalic acid.
Causality of Experimental Choices:

o Step 1 (Oxidation): Starting with 2-amino-5-chlorotoluene allows the existing substituents to
direct the chemistry. The methyl group is oxidized to a carboxylic acid using a strong
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oxidizing agent like potassium permanganate (KMnOa4). The amino group remains, serving
as a handle for the next transformation.

e Steps 2 & 3 (Sandmeyer Reaction): This classic transformation is the cornerstone of the
strategy. The primary amine is converted to a diazonium salt under cold conditions with
sodium nitrite and a strong acid (HBr is chosen to provide the bromide source). The
subsequent addition of a copper(l) bromide (CuBr) catalyst cleanly replaces the diazonium
group with a bromine atom, yielding 2-bromo-5-chlorobenzoic acid with high regioselectivity.

e Step 4 (Introduction of Second Carboxyl Group): This final stage is the most complex and
would require further development. It involves introducing a second carbon functional group
para to the existing carboxylic acid. This could be achieved through various methods, such
as a Friedel-Crafts acylation or formylation followed by oxidation, although the deactivated
nature of the ring makes this a non-trivial step. This proposed route highlights a logical, albeit
challenging, pathway that prioritizes control over the final substitution pattern.

Applications in Drug Development and Materials
Science

While broadly classified as a versatile building block for pharmaceuticals and agrochemicals,
the most concretely documented application of 2-bromo-5-chloroterephthalic acid is in the
field of materials science, specifically in the synthesis of advanced fluorescent dyes.

Core Component in Si-Rhodamine Fluorescent Dyes

A key application involves its use as a precursor for novel silicon-rhodamine (Si-rhodamine)
fluorescent dyes.[4] In this context, the dicarboxylic acid is first converted into a more reactive
diacyl chloride. This intermediate is then reacted with other components to construct the
complex, rigid backbone of the dye.

Oxalyl Chloride,
2-Bromo-5-chloroterephthalic acid cat. DMF 2-Bromo-5-chloroterephthaloyl chloride
Acylation Reaction
Acylation Reaction Si-Rhodamine Dye Backbone
Amine-functionalized
Pre-fluorophore
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Click to download full resolution via product page
Caption: Workflow for the use of 2-bromo-5-chloroterephthalic acid in dye synthesis.
Rationale for Use:

» Structural Rigidity: The benzene dicarboxylic acid core provides a rigid scaffold, which is
crucial for creating fluorophores with high quantum yields and photostability.

 Bifunctional Reactivity: The two carboxylic acid groups allow for the symmetrical or
asymmetrical attachment of two other molecular fragments, enabling the construction of
complex dye architectures.

o Tunable Properties: The bromo and chloro substituents offer sites for further functionalization
through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for fine-tuning the
electronic and photophysical properties (e.g., absorption/emission wavelengths, brightness)
of the final dye molecule.

This specific application demonstrates the compound's value in creating sophisticated probes
for advanced imaging techniques in biological research. The compound is also categorized as
a potential ligand for the synthesis of Metal-Organic Frameworks (MOFs), where its rigid
structure and functional groups could be used to build porous materials for gas storage or
catalysis.[5]

Experimental Protocols

The following protocols are provided for instructional purposes. The first is a validated
procedure from patent literature, while the second is a proposed method based on the
synthetic strategy discussed above. All work should be conducted in a well-ventilated fume
hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Bromo-5-chloroterephthaloyl
chloride (Validated)

This protocol is adapted from a patent describing the synthesis of a fluorescent dye
intermediate.[4]
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Objective: To convert the dicarboxylic acid to the diacyl chloride for subsequent acylation
reactions.

Materials:

2-Bromo-5-chloroterephthalic acid (1.0 eq)

Dichloromethane (DCM)

Tetrahydrofuran (THF)

N,N-Dimethylformamide (DMF, 1 drop, catalyst)

Oxalyl chloride (4.0 eq)

Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:

» To a mixture of 2-bromo-5-chloroterephthalic acid (e.g., 500 mg, 1.79 mmol), DCM (10
mL), and THF (5 mL) in a round-bottom flask, add one drop of DMF.

 Stir the suspension at room temperature.
o Add oxalyl chloride (e.g., 626 pL, 7.16 mmol) dropwise to the mixture.

» Allow the reaction to stir at room temperature for 1 hour. Gas evolution (COz2, CO, HCI) will
be observed.

e Once the reaction is complete (the mixture becomes a clear solution), remove the solvent
and excess oxalyl chloride under reduced pressure using a rotary evaporator.

e The resulting solid is the crude 2-bromo-5-chloroterephthaloyl chloride, which can often be
used in the next step without further purification.

Trustworthiness: This protocol uses standard, well-established conditions for converting a
carboxylic acid to an acid chloride. The use of oxalyl chloride is effective as its byproducts are
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gaseous, simplifying workup. The catalytic amount of DMF facilitates the reaction via the
formation of a Vilsmeier intermediate.

Safety and Handling

2-Bromo-5-chloroterephthalic acid is an organic halogenated compound and should be
handled with care.[3]

« Irritation: May cause irritation upon contact with skin, eyes, or if ingested.[3]

o Handling: Always use appropriate PPE, including safety glasses, gloves, and a lab coat.
Operations should be performed in a chemical fume hood.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this
chemical.

Conclusion

2-Bromo-5-chloroterephthalic acid is a valuable and specialized building block in organic
synthesis. While its direct synthesis presents regiochemical hurdles, logical multi-step
pathways can provide controlled access to this molecule. Its true utility is demonstrated in its
application as a rigid, tunable core for advanced functional materials, most notably high-
performance fluorescent dyes. For researchers in drug discovery and materials science, this
compound offers a unique combination of functionality and structural integrity, paving the way
for the development of novel molecules with tailored properties.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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